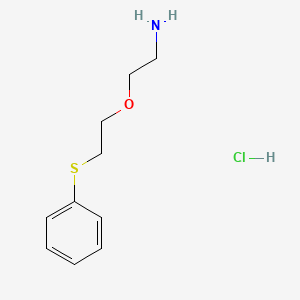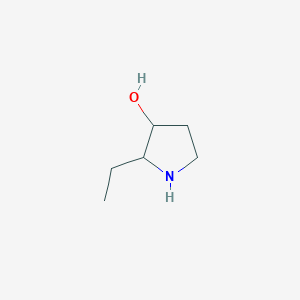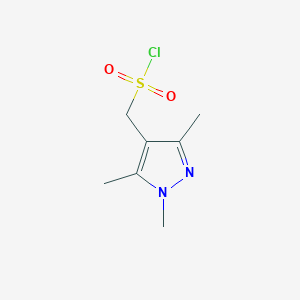
(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₇H₁₁ClN₂O₂S and a molecular weight of 222.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of trimethylpyrazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives .
Scientific Research Applications
Chemistry: In chemistry, (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the formation of sulfonamide bonds, which are important in the synthesis of pharmaceuticals .
Biology and Medicine: In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It is also used in the development of new drugs and therapeutic agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar substitution reactions.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride used in the synthesis of highly reactive intermediates.
Benzene Sulfonyl Chloride: Another sulfonyl chloride used in organic synthesis with different reactivity and applications.
Uniqueness: (Trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to the presence of the trimethylpyrazole group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring selective modification of biomolecules .
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5-7(4-13(8,11)12)6(2)10(3)9-5/h4H2,1-3H3 |
InChI Key |
ILZIARGTTCKEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13247297.png)
![6-[(Prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13247310.png)
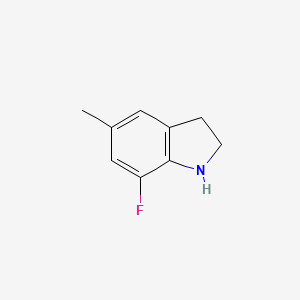

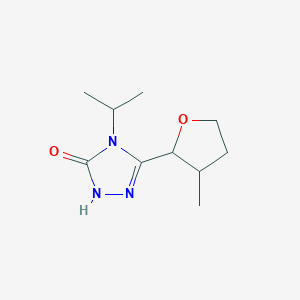
![Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine](/img/structure/B13247338.png)

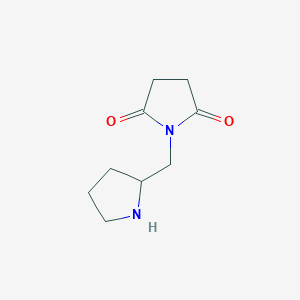
![tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate](/img/structure/B13247355.png)
![7-Chlorothieno[2,3-c]pyridine-4-carboxamide](/img/structure/B13247360.png)
amine](/img/structure/B13247376.png)
